(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate
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Overview
Description
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate is a complex organic compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol This compound is characterized by its unique structure, which includes a methoxycarbonyl group, dimethyl-phenyl group, and a dihydroacridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxycarbonyl Group: This step involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst.
Introduction of the Dimethyl-Phenyl Group: This can be achieved through Friedel-Crafts alkylation, where a dimethylbenzene derivative reacts with an appropriate electrophile.
Formation of the Dihydroacridine Carboxylate Moiety: This step involves the cyclization of an intermediate compound under specific conditions, such as heating with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate: shares similarities with other acridine derivatives and methoxycarbonyl-substituted compounds.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Carbamazepine: A compound with a similar acridine-like structure used as an anticonvulsant and mood-stabilizing drug.
Uniqueness
Structural Uniqueness: The combination of methoxycarbonyl, dimethyl-phenyl, and dihydroacridine carboxylate groups in a single molecule is unique and contributes to its distinct chemical properties.
Functional Versatility:
Properties
IUPAC Name |
(4-methoxycarbonyl-2,6-dimethylphenyl) 9,10-dihydroacridine-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13,21,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSORULXTVVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2C3=CC=CC=C3NC4=CC=CC=C24)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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